Fmoc-NmeAla is a valuable building block for the chemical synthesis of peptides using Fmoc/tert-butyl solid-phase peptide synthesis (SPPS). The Fmoc group allows for the controlled addition of amino acids to a growing peptide chain, while the N-methyl functionality can introduce specific features into the final peptide.
N-methylation of amino acids can affect protein conformation and stability. Fmoc-NmeAla can be incorporated into peptides to investigate the role of methylation in protein-protein interactions []. This helps researchers understand how proteins bind to each other and how these interactions influence cellular processes.
The unique properties of Fmoc-NmeAla can be exploited to design novel peptide-based drugs. N-methylation can improve the stability and potency of peptides, making them more suitable for therapeutic applications []. Researchers are exploring the use of Fmoc-NmeAla in the development of new drugs for various diseases.
Fmoc-NmeAla can be used as a substrate or inhibitor for enzymes to study their activity and specificity. By incorporating N-methyl groups into specific positions, researchers can probe the enzyme's binding pocket and understand how it interacts with substrates []. This knowledge is crucial for designing new drugs that target specific enzymes.
N-methylation can influence the way proteins fold and interact with each other. Fmoc-NmeAla can be used to study how this modification affects protein aggregation, which is associated with several neurodegenerative diseases [].
Fmoc-N-Methyl-Alanine-Hydroxyl (Fmoc-N-Me-Ala-OH) is a derivative of alanine, specifically featuring a methyl group on the nitrogen atom and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has the molecular formula C₁₉H₁₉NO₄ and a molecular weight of 325.36 g/mol. It is commonly used in peptide synthesis due to its ability to provide stability and protect the amino group during reactions, facilitating the formation of peptide bonds while preventing unwanted side reactions .
While specific biological activities of Fmoc-N-Methyl-Alanine-Hydroxyl have not been extensively documented, compounds with similar structures often exhibit significant biological relevance. For instance, derivatives of alanine are known to play roles in protein synthesis and metabolic pathways. Furthermore, N-methylated amino acids can influence the conformational properties of peptides, potentially affecting their biological functions .
The synthesis of Fmoc-N-Methyl-Alanine-Hydroxyl can be achieved through several methods:
Fmoc-N-Methyl-Alanine-Hydroxyl is primarily utilized in:
Interaction studies involving Fmoc-N-Methyl-Alanine-Hydroxyl often focus on its role in peptide conformation and binding affinity with various receptors or enzymes. These studies may utilize techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to elucidate binding characteristics and conformational changes upon ligand binding .
Several compounds share structural similarities with Fmoc-N-Methyl-Alanine-Hydroxyl. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Key Features |
---|---|---|---|
Fmoc-N-Methyl-Leucine | 103478-62-2 | 0.93 | Used in peptide synthesis; larger side chain |
Fmoc-N-Methyl-D-Alanine | 84000-07-7 | 1.00 | D-enantiomer variant; different stereochemistry |
Fmoc-N-Methyl-Glycine | 688634 | 0.93 | Smaller side chain; simpler structure |
Fmoc-N-Methyl-Valine | 1362858-88-5 | 0.93 | Branched-chain amino acid; used in similar applications |
Fmoc-N-Methyl-Phenylalanine | 1217482-47-7 | 0.93 | Aromatic side chain; affects peptide interactions |
These compounds highlight the versatility of N-methylated amino acids in various biochemical applications while emphasizing how slight variations in structure can lead to significant differences in function and application .
Fmoc-N-Me-Ala-OH is chemically designated as (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonyl(methyl)amino]propanoic acid (CAS 84000-07-7). Its molecular formula is C₁₉H₁₉NO₄, with a molecular weight of 325.36 g/mol. The structure comprises:
The compound’s stereochemistry is critical for biological activity, with enantiomeric purity exceeding 99.5% (≤0.5% D-enantiomer).
Property | Value | Source |
---|---|---|
Purity (HPLC) | ≥97.0% (sum of enantiomers) | |
Density | 1.3 ± 0.1 g/cm³ | |
Boiling Point | 514.9 ± 29.0°C (760 mmHg) | |
LogP | 4.03 |
N-Methylated amino acids have evolved as key components in nonribosomal peptides (NRPs), which exhibit diverse biological activities, including antimicrobial and anticancer properties. The development of Fmoc-N-Me-Ala-OH traces back to advancements in synthetic methodologies:
Early Synthetic Routes:
Modern Innovations:
Fmoc-N-Me-Ala-OH is integral to solid-phase peptide synthesis (SPPS) and related methodologies, addressing challenges such as:
The fluorenylmethoxycarbonyl protecting group represents a cornerstone in modern amino acid protection strategies, particularly for its base-labile nature and compatibility with solid-phase synthesis protocols [5]. The fluorenylmethoxycarbonyl protection mechanism proceeds through a well-characterized two-step process involving initial deprotonation at the 9-position of the fluorene ring system, followed by beta-elimination to generate dibenzofulvene intermediates [5] [13].
The protection reaction typically employs fluorenylmethoxycarbonyl chloride or 9-fluorenylmethylsuccinimidyl carbonate as the activating reagent, with the latter offering superior handling characteristics and reduced side reactions [5]. The mechanism involves nucleophilic attack by the amino group on the carbonyl carbon, forming a stable carbamate linkage that withstands acidic conditions while remaining susceptible to mild base treatment [5] [11].
Optimization studies have demonstrated that reaction conditions significantly influence protection efficiency and product purity [10] [11]. Temperature control emerges as a critical parameter, with reactions conducted at 0°C showing improved selectivity compared to room temperature conditions [11]. Solvent selection also plays a crucial role, with dichloromethane and tetrahydrofuran providing optimal results for different substrate classes [11].
The deprotection mechanism involves base-catalyzed elimination, where piperidine serves as the most commonly employed reagent [10] [39]. The reaction proceeds through formation of a dibenzofulvene intermediate, which is immediately trapped by the base to prevent unwanted side reactions [10] [39]. Recent investigations have explored alternative deprotection reagents, including 4-methylpiperidine and piperazine, which offer comparable efficiency while addressing regulatory concerns associated with piperidine use [39].
Deprotection Reagent | Efficiency (%) | Reaction Time (min) | Advantages |
---|---|---|---|
Piperidine | 95-98 | 3-10 | Standard protocol, high efficiency [39] |
4-Methylpiperidine | 93-96 | 5-12 | Reduced regulatory restrictions [39] |
Piperazine | 90-94 | 8-15 | Lower toxicity profile [39] |
Kinetic studies reveal that deprotection efficiency correlates strongly with amino acid hydrophobicity and steric hindrance [39]. Arginine residues require extended deprotection times (minimum 10 minutes) compared to leucine, which achieves 80% efficiency within 3 minutes [39]. These findings emphasize the importance of sequence-specific optimization in peptide synthesis protocols [39].
N-methylation of α-amino acids represents a critical transformation for accessing Fluorenylmethoxycarbonyl-N-Methyl-Alanine-OH, with several methodologies offering distinct advantages depending on reaction conditions and substrate requirements [1] [4]. The most established approach involves oxazolidinone formation followed by Lewis acid-catalyzed reductive opening, providing high yields with excellent stereochemical retention [1] [4].
The oxazolidinone methodology begins with conversion of Fluorenylmethoxycarbonyl-alanine to the corresponding 5-oxazolidinone intermediate through cyclization reactions [1] [14]. Subsequent methylation occurs via alkylation at the nitrogen center, followed by reductive ring opening using triethylsilane in the presence of Lewis acid catalysts [1] [4]. This approach consistently delivers yields exceeding 85% with minimal racemization [1].
Alternative N-methylation strategies include the Eschweiler-Clarke reaction, which employs formaldehyde and formic acid for methylation [28]. This method offers excellent chemoselectivity and proceeds without racemization under standard conditions [28]. The reaction mechanism involves imine formation followed by hydride reduction, resulting in clean N-methylation with tertiary amine formation as the limiting factor [28].
The Mitsunobu reaction provides another viable route for N-methylation, particularly when combined with appropriate nitrogen nucleophiles [26] [27]. This approach proceeds with inversion of stereochemistry at the electrophilic center, requiring careful consideration of substrate configuration [26]. The reaction typically employs triphenylphosphine and diethyl azodicarboxylate, generating reactive intermediates that facilitate N-alkylation [26] [27].
Recent developments in N-methylation include photocatalytic approaches using silver-titanium dioxide systems [25]. These methods demonstrate excellent stereochemical retention, with chiral gas chromatography-mass spectrometry analysis confirming preservation of α-carbon configuration [25]. The photocatalytic protocol operates under mild conditions, utilizing methanol as the methylating agent and ultraviolet light-emitting diodes for activation [25].
Methylation Method | Yield (%) | Stereochemical Retention | Reaction Conditions |
---|---|---|---|
Oxazolidinone Route | 85-92 | >98% | Lewis acid, triethylsilane [1] |
Eschweiler-Clarke | 75-85 | >99% | Formaldehyde, formic acid [28] |
Mitsunobu Reaction | 70-80 | Inversion | Triphenylphosphine, diethyl azodicarboxylate [26] |
Photocatalytic | 80-88 | >97% | Silver-titanium dioxide, ultraviolet irradiation [25] |
Solid-phase N-methylation protocols have emerged as attractive alternatives, utilizing 2-chlorotrityl chloride resin as a temporary protecting group [3]. This approach enables on-resin methylation using 2-nitrobenzenesulfonyl chloride followed by base-mediated alkylation with dimethyl sulfate or methyl iodide [3]. The protocol demonstrates excellent reproducibility and facilitates purification through simple filtration and washing procedures [3].
Mechanistic investigations reveal that N-methylation stereochemistry depends critically on reaction pathway and substrate structure [24]. Retention of configuration typically occurs through double-inversion mechanisms, where initial nucleophilic displacement is followed by a second inversion event [24]. This understanding guides reaction design and optimization for specific synthetic targets [24].
Integration of Fluorenylmethoxycarbonyl-N-Methyl-Alanine-OH into solid-phase peptide synthesis protocols requires careful consideration of coupling efficiency, reaction kinetics, and side reaction minimization [7] [22]. N-methylated amino acids present unique challenges due to reduced nucleophilicity and increased steric hindrance compared to standard α-amino acids [18] [37].
Coupling reagent selection proves crucial for efficient incorporation of N-methylated residues [40]. Standard reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate generate 1-hydroxybenzotriazole esters, which demonstrate adequate reactivity for most applications [40]. However, more reactive coupling systems employing 1-hydroxy-7-azabenzotriazole or 6-chloro-1-hydroxybenzotriazole provide superior results for sterically hindered substrates [40].
Advanced coupling protocols utilize uronium-based reagents including 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate and O-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate [40]. These reagents generate highly reactive active esters that facilitate coupling even with challenging N-methylated substrates [40]. The enhanced reactivity stems from the lower pKa values of the corresponding hydroxyl compounds compared to 1-hydroxybenzotriazole [40].
Coupling efficiency studies demonstrate that N-methylated amino acids require extended reaction times and elevated temperatures for optimal results [18] [38]. Standard protocols employing 2-4 equivalents of activated amino acid achieve 85-95% coupling efficiency within 30-60 minutes [18]. However, difficult sequences may require double coupling procedures or microwave assistance to achieve acceptable conversion levels [18] [38].
Temperature optimization reveals significant benefits from elevated reaction conditions [18] [38]. Reactions conducted at 90°C show dramatically improved coupling rates compared to room temperature protocols, enabling completion within 30 seconds for many sequences [18] [38]. This approach requires careful monitoring to prevent aspartimide formation and other temperature-sensitive side reactions [18].
Coupling Conditions | Temperature (°C) | Time (min) | Efficiency (%) | Equivalents Required |
---|---|---|---|---|
Standard Protocol | 25 | 60 | 85-90 | 3-4 [18] |
Microwave-Assisted | 75 | 5 | 90-95 | 2-3 [18] |
High-Temperature Stirred | 90 | 0.5 | 92-97 | 2-3 [18] [38] |
Aggregation phenomena represent a significant challenge when incorporating N-methylated residues into peptide sequences [37]. Hydrophobic interactions and secondary structure formation can dramatically reduce coupling efficiency and overall synthesis success [37]. Strategies to mitigate aggregation include solvent modification, temperature elevation, and incorporation of chaotropic additives [37].
Solvent optimization studies indicate that N-methylpyrrolidone and dimethyl sulfoxide mixtures provide superior results compared to standard dimethylformamide for difficult sequences [37]. These polar aprotic solvents enhance resin swelling and reduce interchain interactions that contribute to aggregation [37]. The improved solvation facilitates reagent access to reactive sites on the growing peptide chain [37].
Automated synthesis protocols require specific adaptations for N-methylated amino acid incorporation [22]. Extended coupling times, increased reagent concentrations, and modified washing procedures ensure optimal results in automated systems [22]. Modern synthesizers incorporate microwave heating and enhanced mixing capabilities that significantly improve success rates for challenging sequences [22] [39].
Quality control measures for N-methylated peptide synthesis include real-time monitoring through ultraviolet spectroscopy and analytical cleavage procedures [37] [42]. These techniques enable early detection of synthesis failures and permit protocol modification before completion of lengthy sequences [37]. Success rates approaching 95% are achievable for sequences up to 20 residues when appropriate optimization strategies are employed [42].
Preservation of stereochemical integrity during Fluorenylmethoxycarbonyl-N-Methyl-Alanine-OH synthesis and utilization represents a fundamental requirement for producing biologically active peptides [8] [21]. Racemization mechanisms and prevention strategies have been extensively studied, revealing key factors that influence stereochemical stability [19] [20].
The primary racemization pathway involves formation of optically labile azlactone intermediates during amide bond formation [19]. This mechanism becomes particularly problematic with N-acyl protected amino acids, where facile cyclization generates planar intermediates that enable stereochemical scrambling [19]. N-methylated amino acids show reduced susceptibility to this pathway due to steric hindrance around the nitrogen center [20].
Coupling reagent selection significantly impacts stereochemical preservation [19]. Traditional reagents such as benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide show moderate racemization levels with sensitive substrates [19]. In contrast, 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one demonstrates exceptional performance, completely eliminating detectable racemization in challenging coupling reactions [19].
Mechanistic studies reveal that racemization suppression correlates with the basicity and nucleophilicity of coupling additives [19]. 1-Hydroxybenzotriazole provides moderate protection through rapid trapping of activated intermediates [19]. However, more effective additives such as 1-hydroxy-7-azabenzotriazole and ethyl (hydroxyimino)cyanoacetate offer superior performance due to enhanced reactivity and improved intermediate stabilization [19].
Temperature control emerges as a critical factor in stereochemical preservation [20]. Elevated temperatures accelerate racemization processes, particularly for amino acids bearing electron-withdrawing N-protecting groups [20]. Optimal protocols employ reduced temperatures (0-5°C) during activation and coupling steps, with subsequent warming only after irreversible amide bond formation [20].
Base selection and concentration also influence racemization rates [20]. Strong bases such as sodium hydride promote rapid equilibration between stereoisomers, requiring careful control of reaction conditions [20]. Milder bases including diisopropylethylamine and N-methylmorpholine provide adequate activation while minimizing stereochemical scrambling [20].
Protection Strategy | Racemization Level (%) | Optimal Temperature (°C) | Required Time (h) |
---|---|---|---|
Standard Conditions | 5-15 | 25 | 2-4 [20] |
Optimized Base | 2-8 | 5 | 4-6 [20] |
Advanced Additives | <1 | 0 | 6-8 [19] |
Analytical methods for stereochemical assessment include chiral high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [20] [21]. These techniques enable precise quantification of enantiomeric excess and detection of minor stereoisomers that could impact biological activity [20]. Modern protocols achieve enantiomeric purities exceeding 99.5% when appropriate precautions are implemented [32].
Asymmetric synthesis approaches offer alternative strategies for accessing enantiomerically pure N-methylated amino acids [8] [30]. Catalytic asymmetric alkylation employs chiral catalysts and methyltransferase enzymes to achieve highly selective N-methylation [30]. These biocatalytic methods demonstrate exceptional selectivity and environmental compatibility compared to traditional chemical approaches [30].
Chiral auxiliary strategies provide another avenue for stereochemical control [21]. Temporary attachment of chiral auxiliaries enables diastereoselective transformations that can be subsequently removed to reveal the desired stereoisomer [21]. This approach proves particularly valuable for accessing non-natural amino acid derivatives with defined stereochemistry [21].
Quality assurance protocols for stereochemical integrity include mandatory analytical verification at multiple synthesis stages [32]. Commercial suppliers typically provide certificates of analysis documenting enantiomeric purity levels of 97-99% for Fluorenylmethoxycarbonyl-N-Methyl-Alanine-OH preparations [31] [32]. These specifications ensure compatibility with demanding synthetic applications requiring high stereochemical fidelity [32].